molecular formula C23H27N5O4S B12150866 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

Cat. No.: B12150866
M. Wt: 469.6 g/mol
InChI Key: QNIOQDGAALTHRY-CFRMEGHHSA-N
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Description

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. This step often requires acidic or basic conditions to facilitate the cyclization process.

    S-Alkylation: The triazole derivative undergoes S-alkylation with an appropriate alkyl halide to introduce the sulfanyl group. This reaction is usually carried out in an alkaline medium.

    Condensation Reaction: The final step involves the condensation of the triazole derivative with an aldehyde or ketone to form the imine (Schiff base) linkage. This reaction is typically performed under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be modified to create a wide range of derivatives with different properties.

Biology

In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various pathogens makes it a candidate for the development of new antibiotics.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its triazole moiety is known to interact with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the agrochemical industry as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may enhance the compound’s binding affinity through additional interactions, such as hydrogen bonding or van der Waals forces. The imine linkage can also participate in covalent bonding with target proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-phenyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide
  • 2-[[4-ethyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

Uniqueness

The uniqueness of 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide lies in its specific substitution pattern on the triazole ring and the presence of the trimethoxyphenyl group. These structural features confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H27N5O4S

Molecular Weight

469.6 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H27N5O4S/c1-6-28-22(17-9-7-15(2)8-10-17)26-27-23(28)33-14-20(29)25-24-13-16-11-18(30-3)21(32-5)19(12-16)31-4/h7-13H,6,14H2,1-5H3,(H,25,29)/b24-13-

InChI Key

QNIOQDGAALTHRY-CFRMEGHHSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)C

Origin of Product

United States

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